Sorivudine

Vue d'ensemble

Description

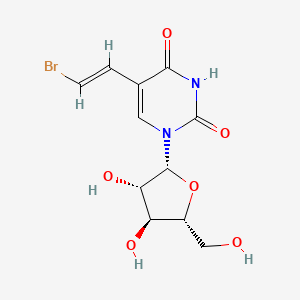

Sorivudine is a nucleoside analogue antiviral drug, marketed under trade names such as Usevir and Brovavir . It is used for the treatment of varicella zoster virus infections .

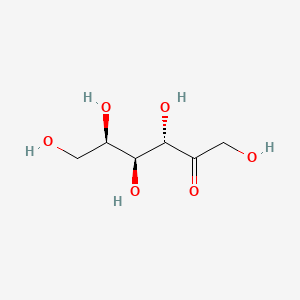

Molecular Structure Analysis

Sorivudine has a molecular formula of C11H13BrN2O6 and a molar mass of 349.137 g/mol . The structure of Sorivudine includes a pyrimidine base attached to a ribosyl or deoxyribosyl moiety .

Chemical Reactions Analysis

Sorivudine interacts strongly and in some cases lethally with fluorouracil (5-FU), its prodrugs, and related substances . This interaction is based on the metabolite bromovinyluracil (BVU), which irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD) necessary for inactivating 5-FU .

Physical And Chemical Properties Analysis

Sorivudine is a small molecule with an average weight of 349.137 and a monoisotopic weight of 347.995699 . Its chemical formula is C11H13BrN2O6 .

Applications De Recherche Scientifique

1. Treatment of Varicella Zoster Virus Infections

- Application Summary: Sorivudine is a nucleoside analogue antiviral drug used for the treatment of varicella zoster virus infections . It has undergone field trial evaluation for the treatment of zoster in Japanese volunteers and was licensed for the treatment of this disease in 1994 in Japan .

- Methods of Application: Sorivudine is administered orally . It is phosphorylated by thymidine kinase activity in the body and is absorbed into the virus’s DNA instead of the correct nucleoside . It acts as a competitive inhibitor of DNA polymerase, preventing the replication of viral DNA .

- Results or Outcomes: Sorivudine has demonstrated effective antiviral activity against varicella zoster virus infections .

2. Treatment of Herpes Simplex Type 1 Virus Infections

- Application Summary: Sorivudine has demonstrated antiviral activity against herpes simplex type 1 virus .

- Methods of Application: The methods of application are likely similar to those used for varicella zoster virus infections, involving oral administration and incorporation into the virus’s DNA .

3. Treatment of Epstein-Barr Virus Infections

- Application Summary: Sorivudine has shown antiviral activity against the Epstein-Barr virus .

- Methods of Application: The methods of application are likely similar to those used for other herpesvirus family infections, involving oral administration and incorporation into the virus’s DNA .

4. Treatment of Chickenpox

- Application Summary: Sorivudine has been used in trials studying the treatment of Chickenpox .

- Methods of Application: The methods of application are likely similar to those used for other herpesvirus family infections, involving oral administration and incorporation into the virus’s DNA .

5. Treatment of HIV Infections

- Application Summary: Sorivudine has been used in trials studying the treatment of HIV Infections .

- Methods of Application: The methods of application are likely similar to those used for other herpesvirus family infections, involving oral administration and incorporation into the virus’s DNA .

6. Interaction with Vaccines

- Application Summary: Sorivudine has been found to interact with various vaccines, potentially affecting their therapeutic efficacy .

- Results or Outcomes: The therapeutic efficacy of vaccines such as the Adenovirus type 7 vaccine live, Anthrax vaccine, and Bacillus calmette-guerin substrain can be decreased when used in combination with Sorivudine .

Safety And Hazards

Orientations Futures

Research suggests that the gut microbiota plays a significant role in the metabolism of drugs like Sorivudine . The main mechanisms include the direct metabolism of drugs by gut microbiota activity, modulation of relevant gene expression, and competitive inhibition using their metabolites . Future investigations are expected to focus on these areas .

Propriétés

IUPAC Name |

5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQYYIHYQMVWLT-HQNLTJAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sorivudine | |

CAS RN |

77181-69-2 | |

| Record name | Sorivudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77181-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorivudine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077181692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SORIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7VOZ162LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.